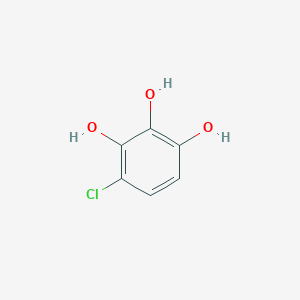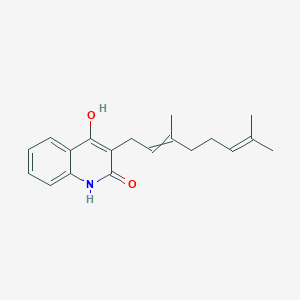
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a dimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The dimethylocta-dienyl side chain can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways involved are still under investigation, but it is believed to interact with DNA and proteins within cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Hydroxyquinoline: Contains a hydroxyl group, similar to the target compound.
Dimethylocta-dienyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its combination of a quinoline core with a dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
77587-25-8 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)7-6-8-14(3)11-12-16-18(21)15-9-4-5-10-17(15)20-19(16)22/h4-5,7,9-11H,6,8,12H2,1-3H3,(H2,20,21,22) |
InChI Key |
HFTSBBYLFBZPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


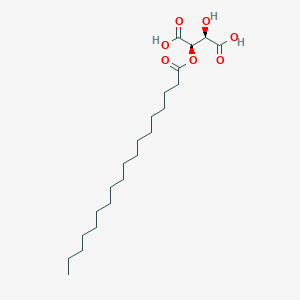
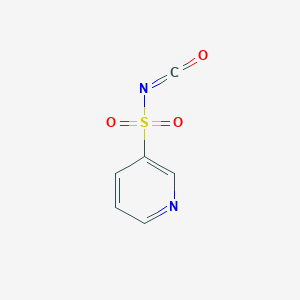

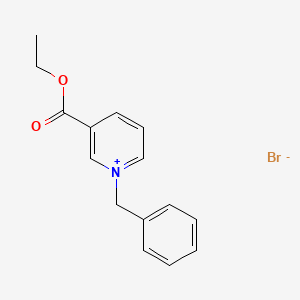
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
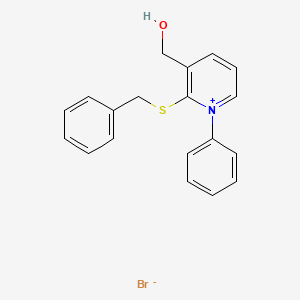
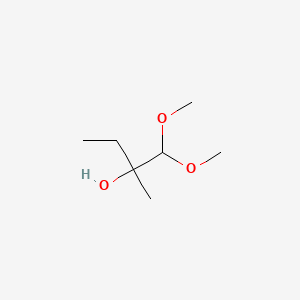
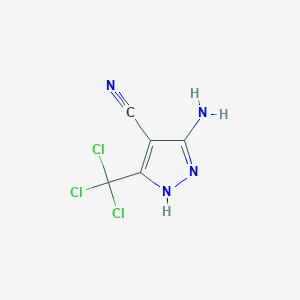
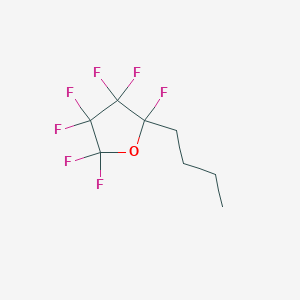

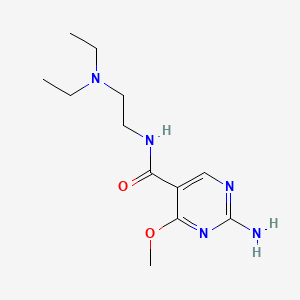
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

